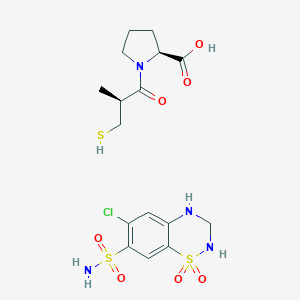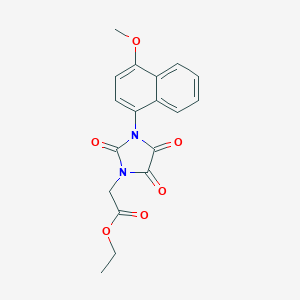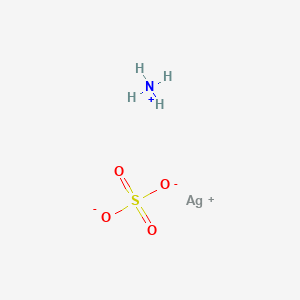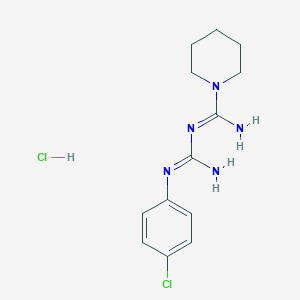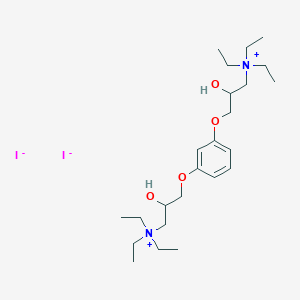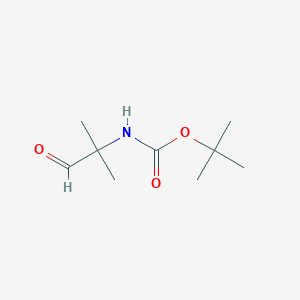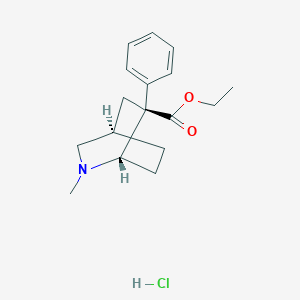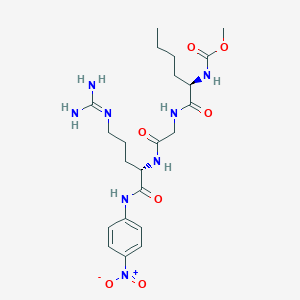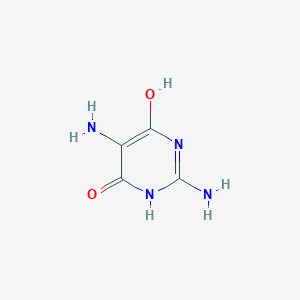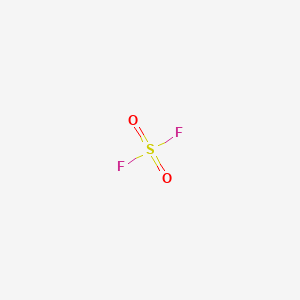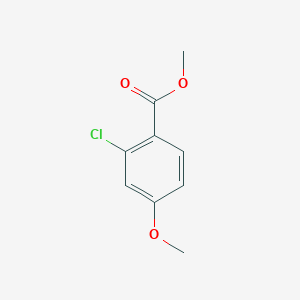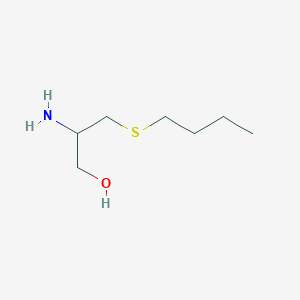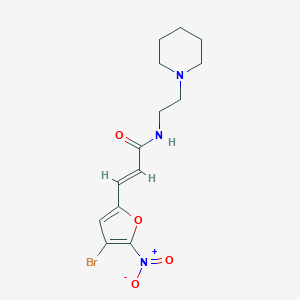
Penbfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It is a member of the class of organic compounds known as benzofurans and is also known as 2,3-dihydrobenzofuran-7-carboxylic acid. Penbfa is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of Penbfa is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase the release of dopamine in certain regions of the brain, which may be responsible for its antipsychotic effects.
Biochemische Und Physiologische Effekte
Penbfa has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its antipsychotic effects. It has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Penbfa in laboratory experiments is its ability to modulate the dopamine system in the brain. This makes it a valuable tool compound in the development of new drugs for the treatment of psychiatric disorders. However, one of the limitations of using Penbfa is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of Penbfa in scientific research. One potential application is in the development of new drugs for the treatment of schizophrenia and other psychiatric disorders. Penbfa has also been shown to have potential as a tool compound for studying the mechanisms of action of various drugs and their effects on the brain. Additionally, further research is needed to fully understand the mechanism of action of Penbfa and its potential therapeutic applications.
Conclusion:
In conclusion, Penbfa is a synthetic compound that has been widely used in scientific research for its unique properties. It has been used as a tool compound in the development of new drugs and as a model compound for studying the mechanisms of action of various drugs. Penbfa has several biochemical and physiological effects, including anxiolytic and antidepressant effects. While there are limitations to its use, Penbfa has several potential future applications in scientific research.
Synthesemethoden
The synthesis of Penbfa is a complex process that involves several steps. The most common method for synthesizing Penbfa is through a reaction between 2,3-dihydrobenzofuran and chloroacetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Penbfa has been used extensively in scientific research due to its unique properties. It has been used as a tool compound in the development of new drugs, particularly in the field of antipsychotic drugs. Penbfa has also been used as a model compound for studying the mechanisms of action of various drugs and their effects on the brain.
Eigenschaften
CAS-Nummer |
100037-00-1 |
|---|---|
Produktname |
Penbfa |
Molekularformel |
C14H18BrN3O4 |
Molekulargewicht |
372.21 g/mol |
IUPAC-Name |
(E)-3-(4-bromo-5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C14H18BrN3O4/c15-12-10-11(22-14(12)18(20)21)4-5-13(19)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,19)/b5-4+ |
InChI-Schlüssel |
DBWAFIOKIWKATM-SNAWJCMRSA-N |
Isomerische SMILES |
C1CCN(CC1)CCNC(=O)/C=C/C2=CC(=C(O2)[N+](=O)[O-])Br |
SMILES |
C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |
Kanonische SMILES |
C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |
Synonyme |
N-(2-N-piperidinylethyl)-beta-(5-nitro-4-bromo-2-furyl)acrylamide PENBFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



